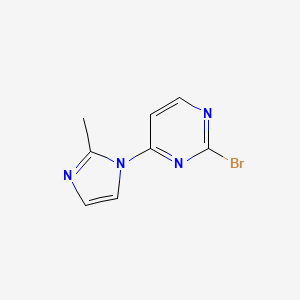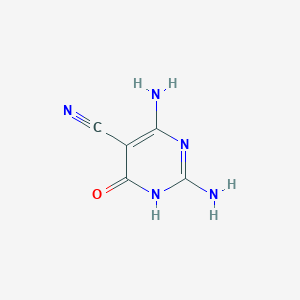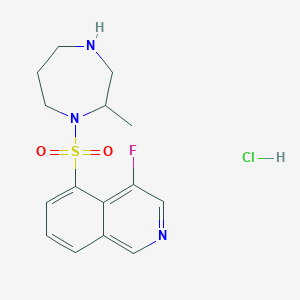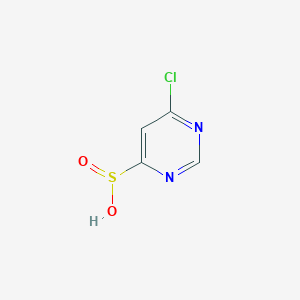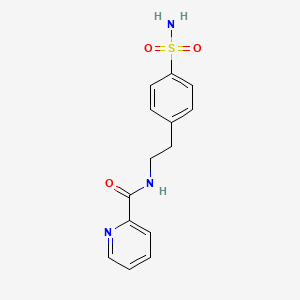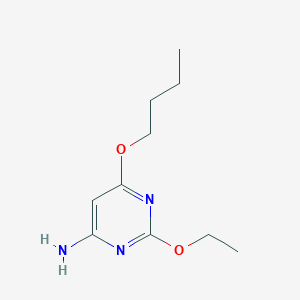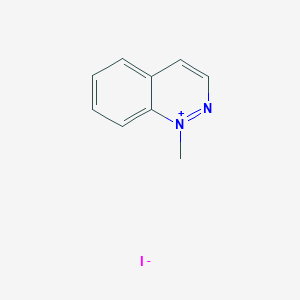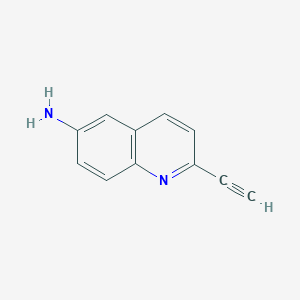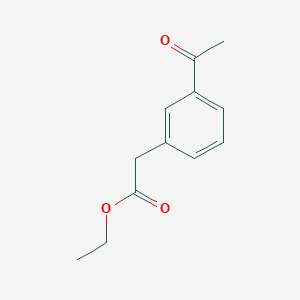
ethyl 2-(3-acetylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-acetylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an acetyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-acetylphenyl)acetate typically involves the esterification of 3-acetylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-acetylbenzoic acid+ethanolH2SO4ethyl 2-(3-acetylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-acetylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-acetylbenzoic acid.
Reduction: Ethyl 2-(3-hydroxyphenyl)acetate.
Substitution: 3-nitrothis compound, 3-bromothis compound.
Scientific Research Applications
Ethyl 2-(3-acetylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl 2-(3-acetylphenyl)acetate in biological systems involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, thereby altering their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have distinct biological effects.
Comparison with Similar Compounds
Ethyl 2-(3-acetylphenyl)acetate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the acetyl group, making it less reactive in certain chemical transformations.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and physical properties.
Ethyl 2-(4-acetylphenyl)acetate: The acetyl group is at the para position, which can affect the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2-(3-acetylphenyl)acetate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-10-5-4-6-11(7-10)9(2)13/h4-7H,3,8H2,1-2H3 |
InChI Key |
OIBZTNBTHXRNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


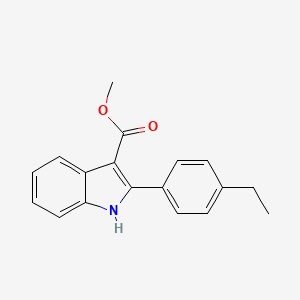
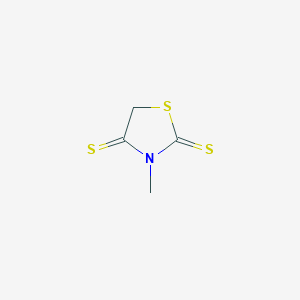
![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)
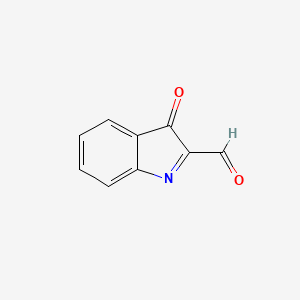
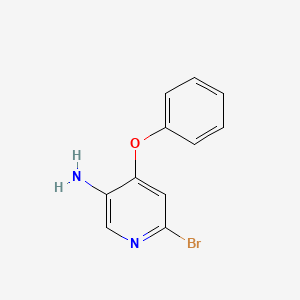
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
